molecular formula C23H27N3O3S B2433534 9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898423-41-1

9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2433534
CAS RN: 898423-41-1
M. Wt: 425.55
InChI Key: XNDHLORHNXKBSU-UHFFFAOYSA-N
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Description

The compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is a complex organic molecule. It contains a benzylpiperazine group, which is often found in pharmaceuticals and has various biological activities . It also contains a sulfonyl group, which is a common functional group in organic chemistry, known for its potential in forming sulfonamides and sulfonic esters.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzylpiperazine group, the introduction of the sulfonyl group, and the construction of the tetrahydropyridoquinolinone core. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and sulfonyl groups are likely to influence the overall shape and properties of the molecule. The tetrahydropyridoquinolinone core is a polycyclic structure, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzylpiperazine group could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could be involved in substitution reactions. The tetrahydropyridoquinolinone core might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The benzylpiperazine group could potentially form hydrogen bonds, influencing its interactions with other molecules .

Mechanism of Action

Target of Action

The primary target of the compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” is the serotonin type 3 (5-HT3) receptor . The 5-HT3 receptor is unique among the seven recognized serotonin receptor families .

Mode of Action

The compound “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” acts as a 5-HT3 receptor antagonist . This means that it binds to the 5-HT3 receptors, blocking them from being activated by serotonin .

Biochemical Pathways

The compound’s action on the 5-HT3 receptors affects various biochemical pathways. These pathways are involved in several therapeutic targets such as anxiety, depression, nociception, and cognitive function .

Pharmacokinetics

The pharmacokinetic properties of “9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one” are characterized by an optimal log P and significant pA2 value . Log P is the logarithm of the ratio of the concentrations of the un-ionized solute in the solvents, and pA2 value is a negative logarithm of the molar concentration of antagonist required to reduce the effect of multiple dose agonist to that of single dose .

Result of Action

The molecular and cellular effects of the compound’s action include an antidepressant-like effect in rodent behavioral models of depression . For instance, the compound significantly enhanced the antidepressant action of fluoxetine and bupropion in the forced swim test (FST) and tail suspension test (TST), respectively .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c27-22-9-8-20-16-21(15-19-7-4-10-26(22)23(19)20)30(28,29)25-13-11-24(12-14-25)17-18-5-2-1-3-6-18/h1-3,5-6,15-16H,4,7-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDHLORHNXKBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-benzylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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